molecular formula C13H15N3O2S B253630 2-(4-ethylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide

2-(4-ethylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No. B253630
M. Wt: 277.34 g/mol
InChI Key: TZIXMCLNUVRXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action for 2-(4-ethylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth of bacterial and fungal cells, as well as inhibiting the growth of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(4-ethylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide have been studied in vitro and in vivo. In vitro studies have shown that it inhibits the growth of bacterial and fungal cells, as well as inhibiting the growth of cancer cells. In vivo studies have shown that it has a low toxicity profile and does not cause significant adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-ethylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide in lab experiments include its antibacterial, antifungal, and antitumor properties, as well as its low toxicity profile. However, limitations include the need for further research to fully understand its mechanism of action and the need for more in vivo studies to determine its efficacy in treating various diseases.

Future Directions

For research on 2-(4-ethylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide include further studies to fully understand its mechanism of action, as well as in vivo studies to determine its efficacy in treating various diseases. Additionally, research could focus on synthesizing derivatives of this compound to improve its therapeutic properties. Furthermore, research could focus on developing new drugs based on the structure of this compound.

Synthesis Methods

The synthesis method for 2-(4-ethylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide involves the reaction of 4-ethylphenol with thionyl chloride to form 4-ethylphenyl chloride. This is then reacted with sodium azide to form 4-ethylphenyl azide, which is subsequently reacted with 3-methyl-1,2,4-thiadiazol-5-amine to form the final product.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to have antibacterial, antifungal, and antitumor properties, which make it a promising candidate for the development of new drugs.

properties

Product Name

2-(4-ethylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C13H15N3O2S/c1-3-10-4-6-11(7-5-10)18-8-12(17)15-13-14-9(2)16-19-13/h4-7H,3,8H2,1-2H3,(H,14,15,16,17)

InChI Key

TZIXMCLNUVRXBW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C

Origin of Product

United States

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